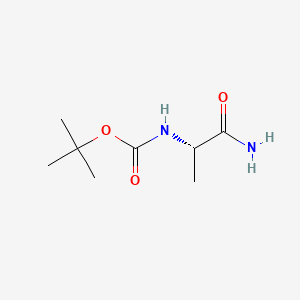
Ethyl 3-aminothiophene-2-carboxylate
概要
説明
Ethyl 3-aminothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.
作用機序
Target of Action
Ethyl 3-aminothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives have been shown to have high biological activity and are used in the design of potentially biologically active molecules . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical pathways due to their diverse biological activities
Result of Action
Thiophene derivatives are known to have diverse biological effects, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the compound’s solubility can be influenced by the solvent used, which can affect its bioavailability .
生化学分析
Biochemical Properties
Thiophene derivatives have been known to exhibit a variety of biological activities
Cellular Effects
Some thiophene derivatives have shown antimicrobial, antioxidant, anticorrosion, and anticancer activity
Molecular Mechanism
It is known that some thiophene derivatives can interact with biomolecules and influence gene expression
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-aminothiophene-2-carboxylate can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with elemental sulfur and a nitrile in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired aminothiophene derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimizing the Gewald reaction for higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Ethyl 3-aminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
科学的研究の応用
Ethyl 3-aminothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
類似化合物との比較
Similar Compounds
- Ethyl 2-aminothiophene-3-carboxylate
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
Ethyl 3-aminothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for targeted applications in medicinal chemistry and material science .
特性
IUPAC Name |
ethyl 3-aminothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVNHPIXCUMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437440 | |
| Record name | Ethyl 3-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31823-64-0 | |
| Record name | Ethyl 3-aminothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 3-aminothiophene-2-carboxylate in organic synthesis?
A: this compound serves as a valuable building block in organic synthesis, particularly for constructing heterocyclic compounds like thieno[3,2-d]pyrimidin-4(3H)-ones. [, ] These compounds exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. The presence of both the amino and ester functional groups in this compound allows for diverse chemical modifications, making it a versatile starting material for synthesizing various derivatives.
Q2: Can you describe the synthetic route for this compound highlighted in the research?
A: The research outlines a practical two-step synthesis of this compound. [] The first step involves esterification of mercaptoacetic acid, while the second step involves a cyclocondensation reaction with 2-chloroacrylonitrile. This efficient approach results in a high yield (81%) of the desired product. Additionally, the formation of a stable, non-hygroscopic hydrochloride salt of this compound simplifies its isolation and storage. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















